![molecular formula C17H12F3N5O2S B2980165 N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286720-98-6](/img/structure/B2980165.png)
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C17H12F3N5O2S and its molecular weight is 407.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Modifications
The synthesis of related heterocyclic compounds, including thiazolo and pyrimidine derivatives, has been a subject of interest for their potential applications in medicinal chemistry. Researchers have developed methods to synthesize these compounds, aiming to explore their biological activities and potential as pharmaceutical agents. For instance, the preparation and reactions of certain thiazolo[3,2-a]pyrimidine derivatives have demonstrated their potential in creating compounds with excellent biocidal properties against a variety of bacteria and fungi, indicating their relevance in antimicrobial studies (Youssef et al., 2011).
Biological Activity and Potential Therapeutic Uses
Another line of research has focused on the biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents. These compounds have shown promise in cytotoxic assays against cancer cell lines, highlighting their potential in cancer therapy (Rahmouni et al., 2016). Additionally, certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized with the aim of investigating their antimicrobial properties, further emphasizing the compound's relevance in developing new antimicrobial agents (Sherif et al., 1993).
Antiallergy and Antimicrobial Applications
Research into N-(4-substituted-thiazolyl)oxamic acid derivatives has revealed a series of compounds with significant antiallergy activity, surpassing the efficacy of traditional antiallergy drugs in certain models. These findings indicate the potential of structurally related compounds for treating allergy-related conditions (Hargrave et al., 1983). Moreover, the antimicrobial evaluation of new thienopyrimidine derivatives showcases the broad spectrum of activity against various microbial strains, providing a foundation for the development of new antimicrobial agents (Bhuiyan et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring, which is a part of this compound, plays a significant role in drug-target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with its targets .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2S/c18-17(19,20)10-3-1-4-11(7-10)23-13(26)8-12-9-28-16(24-12)25-15(27)14-21-5-2-6-22-14/h1-7,9H,8H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWBSFZCRDNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide |
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